1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylethyne, is an organic compound with the chemical formula C₈H₅NO₂. It is a pale yellow solid with a melting point of 148-150 °C. The synthesis of 1-ethynyl-4-nitrobenzene has been reported using various methods, including Sonogashira coupling, Castro-Stephens coupling, and the Cadiot-Chodkiewicz reaction. [Source: Sigma-Aldrich product page, ]
Research suggests that 1-ethynyl-4-nitrobenzene may have potential applications in various scientific fields, including:
1-Ethynyl-4-nitrobenzene is an organic compound with the molecular formula C₈H₅NO₂ and a CAS Registry Number of 937-31-5. It features a nitro group (-NO₂) attached to a benzene ring, which also contains an ethynyl group (-C≡CH) at the para position relative to the nitro group. This compound is characterized by its yellow crystalline solid form and is known for its reactivity due to the presence of both the ethynyl and nitro functional groups. The compound's structure can be represented as follows:
textNO2 | C≡C - C6H4
The biological activity of 1-Ethynyl-4-nitrobenzene has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group suggests potential activity against certain pathogens or cancer cells, although further research is needed to establish its efficacy and mechanism of action.
Several synthesis methods for 1-Ethynyl-4-nitrobenzene have been documented:
1-Ethynyl-4-nitrobenzene has several applications in research and industry:
Interaction studies involving 1-Ethynyl-4-nitrobenzene focus on its reactivity with other chemical entities. These include:
1-Ethynyl-4-nitrobenzene shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Nitrophenylacetylene | Structure | Similar ethynyl group; used in organic synthesis. |
| 1-Nitro-2-butyne | Structure | Contains a nitro group; different alkyl substituent. |
| 3-Nitrophenylacetylene | Structure | Nitro group at meta position; differing reactivity. |
What sets 1-Ethynyl-4-nitrobenzene apart from these compounds is its specific arrangement of functional groups, which affects its chemical reactivity and potential applications. The combination of an ethynyl group and a para-positioned nitro group allows for unique synthetic pathways and interactions that are not possible with other structural arrangements.
The Sonogashira reaction represents one of the most efficient approaches for synthesizing 1-ethynyl-4-nitrobenzene. This cross-coupling methodology employs palladium catalysts and copper co-catalysts to form carbon-carbon bonds between aryl halides and terminal alkynes under relatively mild conditions. For the synthesis of 1-ethynyl-4-nitrobenzene, 4-iodonitrobenzene is typically coupled with acetylene or trimethylsilylacetylene followed by deprotection.
The general reaction can be represented as:
4-iodonitrobenzene + acetylene → 1-ethynyl-4-nitrobenzene
Research has demonstrated that the cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene proceeds smoothly and can achieve quantitative yields under optimized conditions. The electron-withdrawing nitro group actually facilitates the oxidative addition step of the catalytic cycle, making nitro-substituted aryl halides particularly reactive substrates for Sonogashira coupling.
Several catalytic systems have been developed for this transformation, including traditional Pd(PPh₃)₄/CuI systems as well as more innovative approaches. For instance, researchers have explored greener alternatives such as water-based systems using FeCl₃·6H₂O (10 mol%) with 1,10-phenanthroline (20 mol%) as ligand under aerobic conditions. This environmentally friendly approach demonstrates how the synthesis of 1-ethynyl-4-nitrobenzene can be achieved while minimizing environmental impact.
Flow chemistry has emerged as another significant advancement for Sonogashira coupling, offering advantages such as improved heat transfer, precise reaction control, and enhanced safety profiles. These continuous flow methods are particularly valuable when working with potentially hazardous nitro compounds, allowing for safer large-scale synthesis of 1-ethynyl-4-nitrobenzene.
The Castro-Stephens coupling represents another effective approach for synthesizing 1-ethynyl-4-nitrobenzene. This reaction involves copper(I) acetylides and aryl halides in pyridine, forming disubstituted alkynes and copper(I) halides. The reaction was first described in 1963 and can be considered a predecessor to the Sonogashira coupling.
For the synthesis of 1-ethynyl-4-nitrobenzene, the reaction would involve:
Cu(C≡CH) + 4-iodonitrobenzene → 1-ethynyl-4-nitrobenzene + CuI
While the Castro-Stephens coupling generally requires higher temperatures than Sonogashira coupling, it eliminates the need for palladium catalysts, which can be advantageous from both cost and sustainability perspectives. The elevated reaction temperatures in pyridine facilitate the reaction of the copper acetylide with the aryl halide, particularly for electron-deficient systems like 4-iodonitrobenzene.
The effectiveness of Castro-Stephens coupling for nitroaryl systems has been optimized through several approaches, including the use of tailored copper catalysts and alternative solvents such as dimethylformamide (DMF). This optimization has made the reaction more applicable to the synthesis of compounds like 1-ethynyl-4-nitrobenzene, which contain electron-withdrawing groups.
The inherent instability of nitroalkynes has led to the development of alternative synthetic approaches using more stable precursors. One significant advancement is the development of nitrated vinyl silyltriflate equivalents that effectively serve as nitroalkyne synthons. These intermediates provide a reliable pathway to compounds like 1-ethynyl-4-nitrobenzene while circumventing stability issues.
A well-documented method for synthesizing 1-ethynyl-4-nitrobenzene involves the desilylation of trimethyl((4-nitrophenyl)ethynyl)silane. This approach utilizes the following reaction conditions:
Trimethyl((4-nitrophenyl)ethynyl)silane + KOH (in MeOH/H₂O) → 1-ethynyl-4-nitrobenzeneA specific procedure involves treating trimethyl((4-nitrophenyl)ethynyl)silane (202.2 mg, 1.0846 mmol) in MeOH (5 mL) with an aqueous solution of KOH (134.9 mg, 2.409 mmol, 5 mL), stirring at room temperature for 1 hour. The product is then extracted with dichloromethane, washed with brine, dried with MgSO₄, and purified by silica gel flash chromatography using 10% ethyl acetate in hexane to yield 1-ethynyl-4-nitrobenzene as a white solid (83 mg, 70%).
This method offers several advantages, including mild reaction conditions, good yields, and the ability to handle the more stable silylated intermediate rather than potentially unstable nitroalkynes directly.
Continuous flow chemistry has emerged as a powerful approach for synthesizing potentially hazardous compounds like 1-ethynyl-4-nitrobenzene. The nitro group, combined with the reactive ethynyl functionality, presents safety concerns that can be effectively addressed through flow chemistry techniques.
In flow synthesis, reactions occur in narrow channels or tubes with high surface-to-volume ratios, allowing for excellent heat dissipation and precise control over reaction parameters. For the Sonogashira coupling of 4-iodonitrobenzene with acetylene or its derivatives, continuous flow systems offer significant advantages:
Research has shown that optimizing parameters such as flow rate, residence time, and catalyst loading can significantly improve the yield and purity of 1-ethynyl-4-nitrobenzene produced via continuous flow methods. These approaches are particularly valuable for industrial-scale production where safety considerations are paramount.
Terminal alkynes, including 1-ethynyl-4-nitrobenzene, can undergo functionalization through various metal-mediated processes. Zinc Lewis acid catalysis represents a particularly effective approach for the alkylation of terminal alkynes. Using a zinc Lewis acid catalyst and proton sponge in toluene, terminal alkynes undergo alkylation by alkyl triflates to provide unsymmetrical internal alkynes.
For 1-ethynyl-4-nitrobenzene, this approach enables the introduction of various alkyl groups at the terminal position of the ethynyl moiety. The reaction proceeds via the following general mechanism:
This methodology represents the first example where simple alkyl chains (beyond benzylic and norbornyl units) can be introduced onto the alkynyl carbon atom under Lewis acid catalysis. Mechanistic studies have revealed that radical pathways are unlikely in this system, suggesting an ionic reaction mechanism.
Similarly, silyl triflate-accelerated additions of catalytically generated zinc acetylides provide another approach for functionalizing alkynes like 1-ethynyl-4-nitrobenzene. These methods offer high yields, particularly for reactions involving nitro-containing compounds.
Hydrogen atom transfer (HAT) strategies have emerged as powerful tools for C(sp³)–H functionalization initiated by radical addition to alkynes. These approaches provide environmentally benign methods for functionalizing compounds like 1-ethynyl-4-nitrobenzene.
The HAT-mediated strategy enables direct and selective C(sp³)–H functionalization under mild conditions, exhibiting wider substrate scope and superior functional group tolerance compared to traditional methods. For alkynes such as 1-ethynyl-4-nitrobenzene, the reaction typically proceeds through:
Recent advances have expanded the scope of these transformations from traditional intramolecular cyclizations to intermolecular C(sp³)–H functionalization reactions. The electron-withdrawing nitro group in 1-ethynyl-4-nitrobenzene can influence the regioselectivity and rate of these radical processes, often leading to predictable product formation.
The electron-deficient ethynyl group in 1-ethynyl-4-nitrobenzene acts as a potent dipolarophile in [3+2] cycloadditions, enabling the construction of nitrogen- and oxygen-containing heterocycles.
Nitrones, 1,3-dipoles with general structure R₂C=N⁺–O⁻, readily engage with 1-ethynyl-4-nitrobenzene to form isoxazoline derivatives. The reaction proceeds via a concerted mechanism where the ethynyl triple bond interacts with the nitrone’s dipole, yielding a five-membered ring with concomitant transfer of electron density. Computational studies highlight the nitro group’s role in stabilizing the transition state through resonance effects, which lower the activation energy by approximately 15–20 kJ/mol compared to non-nitro analogs [3]. For instance, reactions with C,N-diarylnitrones produce 3,5-disubstituted isoxazolines with >90% regioselectivity, attributed to the nitro group’s electron-withdrawing induction directing nitrone attack to the β-position of the alkyne [4].
In nitroso Diels-Alder (NDA) reactions, 1-ethynyl-4-nitrobenzene participates as a dienophile alongside nitroso compounds (R–N=O). The nitro group’s electron-withdrawing nature enhances reactivity by polarizing the ethynyl moiety, favoring endo transition states. Experimental data demonstrate that NDA reactions with cyclic dienes like furan yield oxazine derivatives with exclusive 1,4-regioselectivity, a outcome rationalized by frontier molecular orbital (FMO) interactions [4]. Density functional theory (DFT) calculations reveal that the nitro group’s -I effect raises the LUMO energy of the ethynyl group by 0.8 eV, facilitating overlap with the nitroso compound’s HOMO [2] [4].
Under Cu(I) catalysis, 1-ethynyl-4-nitrobenzene undergoes strain-promoted cycloaddition with azides to form 1,2,3-triazoles. The nitro group’s electron-withdrawing properties accelerate the reaction by stabilizing the copper-acetylide intermediate. Kinetic studies show a second-order rate constant of $$ k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ in DMSO at 25°C, nearly threefold higher than analogous non-nitro phenylacetylenes [2]. This enhancement is attributed to the nitro group’s ability to lower the pKa of the terminal alkyne proton, facilitating deprotonation and copper coordination.
Gold(I) complexes, such as [Au(PPh₃)Cl], catalyze the cycloisomerization of 1-ethynyl-4-nitrobenzene into indole derivatives via 6-endo-dig cyclization. The nitro group stabilizes the incipient positive charge at the benzylic position during the transition state, as evidenced by Hammett studies ($$ \rho = +1.8 $$) [2]. For example, heating the compound with 5 mol% [AuCl(PPh₃)] in toluene at 80°C produces 4-nitroindole in 78% yield, with no detectable byproducts.
Selective reduction of the nitro group in 1-ethynyl-4-nitrobenzene to an amine enables tandem heterocyclization. While specific reducing agents are not detailed in the provided sources, analogous systems utilize hydrogenation over palladium catalysts or stoichiometric reducing agents like iron in acetic acid. The resulting 1-ethynyl-4-aminobenzene undergoes spontaneous cyclization to form quinoline derivatives, driven by the amine’s nucleophilic attack on the ethynyl carbon [3].
Thermal treatment of 1-ethynyl-4-nitrobenzene-derived Diels-Alder adducts triggers retro processes, enabling the synthesis of functionalized aromatics. For instance, adducts formed with cyclopentadiene undergo retro-Diels-Alder cleavage at 150°C, releasing the original diene and generating nitro-substituted benzene derivatives with >95% purity [4]. This strategy is particularly valuable for protecting/releasing sensitive dienes in multistep syntheses.
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